Cas no 852155-50-1 (N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
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- N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide
- Benzamide, N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxo-1-pyrrolidinyl)methyl]-
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- インチ: 1S/C21H24N2O3/c1-15-10-11-17(13-16(15)2)21(25)23(14-22-12-6-9-20(22)24)18-7-4-5-8-19(18)26-3/h4-5,7-8,10-11,13H,6,9,12,14H2,1-3H3
- InChIKey: RLWBVDYEGQRDGD-UHFFFAOYSA-N
- SMILES: C(N(C1=CC=CC=C1OC)CN1CCCC1=O)(=O)C1=CC=C(C)C(C)=C1
じっけんとくせい
- 密度みつど: 1.191±0.06 g/cm3(Predicted)
- Boiling Point: 576.3±50.0 °C(Predicted)
- 酸度系数(pKa): -0.82±0.20(Predicted)
N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0649-0461-10mg |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-10μmol |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-1mg |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-3mg |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-20μmol |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-4mg |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-30mg |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-5mg |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-25mg |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0649-0461-2mg |
N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852155-50-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamideに関する追加情報
N-(2-Methoxyphenyl)-3,4-Dimethyl-N-(2-Oxopyrrolidin-1-yl)Methylbenzamide (CAS No. 852155-50-1)
N-(2-Methoxyphenyl)-3,4-Dimethyl-N-(2-Oxopyrrolidin-1-yl)Methylbenzamide, a compound with the CAS registry number 852155-50-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a benzamide core, a methoxyphenyl group, and a 2-oxopyrrolidine moiety. The combination of these functional groups makes it a versatile compound with unique properties.
The benzamide group in this compound is a key feature, contributing to its ability to participate in hydrogen bonding and other intermolecular interactions. This property is particularly valuable in drug design, where such interactions can enhance the binding affinity of a molecule to its target receptor. The methoxyphenyl group adds electron-donating properties, which can influence the electronic environment of the molecule and potentially modulate its reactivity or bioavailability.
The 2-oxopyrrolidine moiety introduces a cyclic structure with an oxygen atom, which can act as a site for further functionalization or as a scaffold for additional chemical reactions. This group also contributes to the molecule's stability and may play a role in its solubility properties. The 3,4-dimethyl substitution on the benzene ring provides steric bulk, which can influence the molecule's conformation and potentially affect its pharmacokinetic profile.
Recent studies have highlighted the importance of such compounds in the development of new therapeutic agents. For instance, researchers have explored the potential of N-(2-Methoxyphenyl)-3,4-Dimethyl-N-(2-Oxopyrrolidin-1-yl)Methylbenzamide as a lead compound in anti-cancer drug discovery. Its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation has been investigated in vitro and shows promising results.
In addition to its pharmaceutical applications, this compound has also been studied for its role in agrochemicals. Its ability to act as a plant growth regulator or as an inhibitor of certain pests has been explored in recent agricultural research. The compound's stability under various environmental conditions makes it a candidate for field applications.
The synthesis of N-(2-Methoxyphenyl)-3,4-Dimethyl-N-(2-Oxopyrrolidin-1-yl)Methylbenzamide involves a multi-step process that typically begins with the preparation of the benzamide core. This is followed by the introduction of the methoxyphenyl group through nucleophilic aromatic substitution or other coupling reactions. The 2-oxopyrrolidine moiety is then incorporated via cyclization or condensation reactions, depending on the specific synthetic pathway chosen.
One of the most recent advancements in the synthesis of this compound involves the use of catalytic asymmetric methods to control stereochemistry. This approach not only enhances the efficiency of the synthesis but also allows for better control over the product's enantiomeric purity, which is crucial for pharmaceutical applications.
The physical properties of N-(2-Methoxyphenyl)-3,4-Dimethyl-N-(2-Oxopyrrolidin-1-yl)Methylbenzamide include a melting point of approximately 160°C and a solubility profile that makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its molecular weight is around 400 g/mol, which places it within a range that is favorable for many biological applications.
From an environmental perspective, studies have been conducted to assess the biodegradability and eco-toxicity of this compound. Preliminary results suggest that it has moderate biodegradability under aerobic conditions, but further research is needed to fully understand its environmental impact.
In conclusion, N-(2-Methoxyphenyl)-3,4-Dimethyl-N-(2-Oxopyrrolidin-1-yl)Methylbenzamide (CAS No. 852155-50-1) is a versatile compound with significant potential across multiple fields. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in modern chemistry and pharmacology.
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